molecular formula C6H11NO4 · HCl B613103 DL-Aspartic acid dimethyl ester hydrochloride CAS No. 14358-33-9

DL-Aspartic acid dimethyl ester hydrochloride

Cat. No.: B613103
CAS No.: 14358-33-9
M. Wt: 197.62
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Aspartic acid dimethyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound has the chemical formula C6H12ClNO4 and a molecular weight of 197.62 g/mol . It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Aspartic acid dimethyl ester hydrochloride can be synthesized through the esterification of DL-aspartic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing DL-aspartic acid with an excess of methanol and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Aspartic acid dimethyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Aspartic acid dimethyl ester hydrochloride is unique due to its specific esterification of both carboxyl groups of DL-aspartic acid. This dual esterification imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications .

Biological Activity

DL-Aspartic acid dimethyl ester hydrochloride (CAS Number: 14358-33-9) is a synthetic amino acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article explores the compound's biological mechanisms, biochemical pathways, and relevant research findings.

  • Molecular Formula : C₆H₁₁NO₄·HCl
  • Molecular Weight : 197.62 g/mol
  • Purity : Generally >99% in commercial preparations .

This compound functions primarily as a synthetic intermediate in the synthesis of various compounds, including MK-7246, which has antagonistic activity on the CRTH2 receptor. This receptor is involved in inflammatory responses and plays a role in conditions such as asthma and allergic reactions.

Biochemical Pathways

The compound is implicated in several metabolic pathways:

  • Prostaglandin D2 Pathway : It is involved in the metabolism of arachidonic acid, which is crucial for inflammatory processes.
  • Nitrogen and Carbon Metabolism : As an aspartic acid derivative, it participates in amino acid metabolism, influencing nitrogen balance and energy production within cells.

Neurotransmitter Modulation

Research indicates that D-aspartic acid (D-Asp), a component of this compound, plays a significant role in neurotransmission. It has been shown to influence the release of hormones and neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Neurodegenerative Research

A study utilized chiral liquid chromatography coupled with tandem mass spectrometry to measure levels of D-Asp in mouse brain tissues. The findings suggest that D-Asp may be linked to neurodegenerative processes, highlighting its potential as a biomarker for conditions like Alzheimer's disease .

Case Studies

  • Chiral Separation Study : A study focused on the extraction and quantification of D-Asp from brain tissues demonstrated the compound's role in monitoring neurodegenerative diseases. The researchers successfully isolated D-Asp using advanced chromatography techniques, providing insights into its physiological relevance .
  • Synthesis of Therapeutics : this compound has been employed as a building block in synthesizing novel therapeutic agents. Its unique reactivity allows for the creation of complex molecules that may have enhanced biological activities compared to their parent compounds .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSynthetic Amino AcidNeurotransmitter modulation
L-Aspartic Acid Dimethyl Ester HydrochlorideSynthetic Amino AcidSimilar metabolic pathways
N-Acetyl-DL-Aspartic AcidAcetylated DerivativePotentially reduced biological activity
Carbobenzoxy-DL-Aspartic AcidProtected Amino AcidUsed in peptide synthesis

The D-isomer of aspartic acid exhibits distinct biological activities compared to its L-isomer counterpart, making it particularly valuable for research into D-amino acids' roles in biological systems .

Summary of Findings

This compound demonstrates significant biological activity through its involvement in neurotransmitter modulation and metabolic processes. Its applications extend from fundamental biochemical research to potential therapeutic developments. The ongoing research into its mechanisms and effects continues to reveal its importance within both academic and clinical contexts.

Future Directions

Further studies are needed to elucidate the full range of biological effects associated with this compound. Investigating its interactions at the molecular level could lead to novel therapeutic strategies for neurodegenerative diseases and other conditions influenced by amino acid metabolism.

Properties

IUPAC Name

dimethyl 2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLXWGDXZOYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32213-95-9, 14358-33-9
Record name Dimethyl L-aspartate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32213-95-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethyl 2-aminobutanedioate hydrochloride
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